molecular formula C11H16ClNO4S B2983432 (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride CAS No. 2049127-84-4

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

Cat. No.: B2983432
CAS No.: 2049127-84-4
M. Wt: 293.76
InChI Key: VUUYKOLKOIYVCR-HNCPQSOCSA-N
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Description

“(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” (CAS No. 2049127-84-4) is a chiral amino acid ester derivative characterized by a methyl ester group, a 3-(methylsulfonyl)phenyl substituent, and a hydrochloride salt. This compound is synthesized via a multi-step process involving condensation, extraction with ethyl acetate (EA), and purification by reverse-phase chromatography . It is classified as an industrial-grade chemical with 99% purity and is widely used in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUYKOLKOIYVCR-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves several steps. One common method includes the reaction of ®-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid with methanol in the presence of hydrochloric acid to form the methyl ester . The reaction is typically carried out under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solid form and stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted amino compounds .

Scientific Research Applications

®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS No. Molecular Weight Substituent Ester Group Key Applications
(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 2049127-84-4 ~303.8* 3-(methylsulfonyl)phenyl Methyl Agrochemicals, APIs
(R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 2049127-88-8 ~379.9* 3-(methylsulfonyl)phenyl Benzyl Life sciences research (e.g., enzyme inhibition studies)
(R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride 63060-94-6 229.7 Phenyl Ethyl Peptide synthesis, chiral building blocks
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride 1800300-79-1 Not provided Methoxy Methyl Pharmaceutical intermediates
(2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride EN300-399801 (from ) 233.67 4-fluorophenyl Methyl Chemical intermediates

*Estimated based on structural analogs.

Substituent Effects

  • Methylsulfonyl vs. Methoxy substituents () are electron-donating, reducing reactivity in electrophilic environments .
  • Benzyl vs.

Pharmacological and Industrial Relevance

  • The target compound’s methyl ester and methylsulfonyl groups balance solubility and stability, making it suitable for industrial-scale synthesis . In contrast, the benzyl ester derivative (CAS 2049127-88-8) is tailored for specialized research applications, such as studying protein tyrosine phosphatase inhibition .
  • Ethyl ester analogs (e.g., CAS 63060-94-6) are preferred in peptide synthesis due to their slower hydrolysis rates compared to methyl esters .

Biological Activity

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, with CAS number 2049127-84-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClNO₄S
  • Molecular Weight : 293.77 g/mol
  • Solubility : Soluble in water (1.28 mg/ml) .
  • Log P : Varies from 0.0 to 2.02 depending on the method used for calculation .

Pharmacological Profile

  • Mechanism of Action :
    • The compound exhibits interaction with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Its sulfonyl group may enhance binding affinity to target proteins involved in these pathways.
  • Antitumor Activity :
    • Preliminary studies indicate that (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride possesses antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of tumor growth in preclinical models .
  • Antiviral Properties :
    • Research has identified related compounds with antiviral activities against viruses such as HIV and EV-A71. The presence of specific functional groups appears crucial for enhancing antiviral efficacy .

Case Studies

  • A study focused on a series of related compounds demonstrated that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines, indicating structure-activity relationships (SAR) that could apply to (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride as well .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityReference
(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride2049127-84-4Antiproliferative, Antiviral
(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride1194550-59-8Similar activity profile
Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate97984-63-9Anticancer activity

Safety and Toxicology

The safety profile of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride remains under investigation. Current data suggest low toxicity at therapeutic doses; however, further long-term studies are necessary to establish a comprehensive safety profile.

Q & A

Q. How can researchers investigate the role of the (R)-configuration in target selectivity?

  • Methodological Answer :
  • Stereochemical inversion : Synthesize the (S)-enantiomer and compare activity profiles.
  • Chiral chromatography : Use CHIRALPAK® columns to isolate enantiomers for individual testing .
  • Molecular dynamics simulations : Analyze binding pocket stereochemical preferences (e.g., using GROMACS) .

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